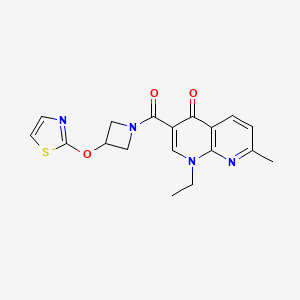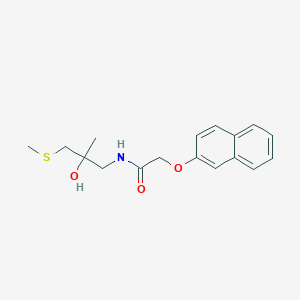![molecular formula C23H22N2O5S2 B2889020 Benzyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate CAS No. 895785-86-1](/img/structure/B2889020.png)
Benzyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a useful research compound. Its molecular formula is C23H22N2O5S2 and its molecular weight is 470.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Research
This compound has been identified to possess moderate antioxidant activity, which is crucial in the prevention of oxidative stress-related diseases . Antioxidants are vital in neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can lead to conditions such as arthritis, diabetes, dementia, and cancer. The compound’s efficacy in scavenging free radicals makes it a candidate for further studies in developing new antioxidant therapies.
Medicinal Chemistry
The structural features of this compound, particularly the presence of a thieno[3,2-d]pyrimidin moiety, suggest its potential as a pharmacophore . Pharmacophores are molecular frameworks that carry the essential features responsible for a drug’s biological activity. Researchers can use this compound as a starting point for the synthesis of new drugs with improved efficacy and reduced toxicity.
Organic Synthesis
In the realm of organic chemistry, this compound can serve as an intermediate in the synthesis of complex molecules . Its benzyl and dimethoxyphenyl groups are versatile handles that can undergo various chemical transformations, enabling the construction of diverse molecular architectures.
Protective Group Chemistry
The 3,4-dimethoxybenzyl group within this compound acts as a solubilizing protective group . It can be used to increase the solubility and stability of precursor molecules in the synthesis of aromatic thiolate monolayers, which are essential in materials science and nanotechnology.
Materials Science
Due to its ability to form self-assembled monolayers (SAMs), this compound has applications in the development of electronic devices . SAMs are integral in creating interfaces between organic and inorganic materials, which is a key aspect of molecular electronics.
Anticancer Research
Compounds with similar structural motifs have shown promise in anticancer studies . The unique combination of functional groups in this compound could be explored for its potential to inhibit cancer cell growth and proliferation.
Enzyme Inhibition
The thienopyrimidine core is known to interact with various enzymes . This interaction can be harnessed to design enzyme inhibitors that can regulate biological pathways, offering therapeutic benefits for diseases caused by enzymatic dysregulation.
Molecular Docking Studies
The compound’s complex structure makes it suitable for molecular docking studies . These studies can predict the compound’s binding affinities to different proteins, aiding in the discovery of new drug targets.
Mecanismo De Acción
Target of Action
Similar compounds such as pyridopyrimidine drugs have been known to inhibit dihydrofolate reductase (dhfr) with high affinity .
Mode of Action
Similar compounds such as pyridopyrimidine drugs inhibit dhfr, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .
Biochemical Pathways
Similar compounds such as pyridopyrimidine drugs inhibit dhfr, thereby affecting the synthesis of rna and dna .
Result of Action
Similar compounds such as pyridopyrimidine drugs have been known to stop the synthesis of rna and dna, leading to the death of cancer cells .
Propiedades
IUPAC Name |
benzyl 2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S2/c1-28-18-9-8-16(12-19(18)29-2)25-22(27)21-17(10-11-31-21)24-23(25)32-14-20(26)30-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABLOYRYZCUTAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)OCC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid](/img/structure/B2888939.png)
![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888940.png)


![(1S,6S,7R)-7-Bromo-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2888945.png)


![4-Methyl-6-(2-methylphenyl)-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![5-chloro-2-methanesulfonyl-N-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrimidine-4-carboxamide](/img/structure/B2888954.png)
![4-[(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide](/img/structure/B2888958.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2888959.png)